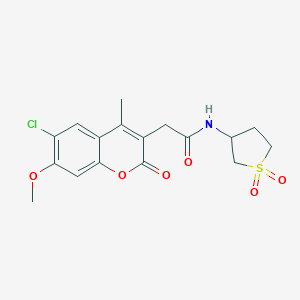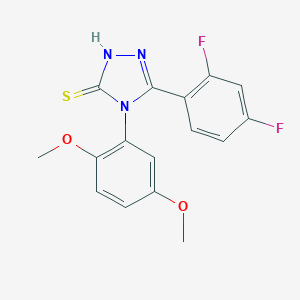![molecular formula C18H24N4O4 B357530 1-cyclohexyl-3-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea CAS No. 878422-35-6](/img/structure/B357530.png)
1-cyclohexyl-3-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N’-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclohexyl group, a dimethoxyphenyl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents used include phosphorus oxychloride or thionyl chloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a dimethoxyphenyl halide.
Formation of the Urea Derivative: The final step involves the reaction of the oxadiazole-dimethoxyphenyl intermediate with cyclohexyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Quinone
Propiedades
Número CAS |
878422-35-6 |
|---|---|
Fórmula molecular |
C18H24N4O4 |
Peso molecular |
360.4g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
InChI |
InChI=1S/C18H24N4O4/c1-24-14-9-8-12(10-15(14)25-2)17-21-16(26-22-17)11-19-18(23)20-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H2,19,20,23) |
Clave InChI |
XEXOSAOSQLDSCS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3CCCCC3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3CCCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{[4-(cyclohexylcarbonyl)piperazin-1-yl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylurea](/img/structure/B357447.png)
![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide](/img/structure/B357449.png)
![2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B357451.png)
![N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-3-hydroxyquinoxaline-1(2H)-carboxamide](/img/structure/B357452.png)

![3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2H-chromen-2-one](/img/structure/B357456.png)
![N-(2-hydroxy-2-phenylethyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B357457.png)


![8,9-Dimethyl-5-{4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B357461.png)
![N-(2-methylpropyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B357463.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-5,7-dihydroxy-4-methyl-2H-chromen-2-one](/img/structure/B357467.png)
![2,2-dimethyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B357468.png)
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(3-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B357471.png)
